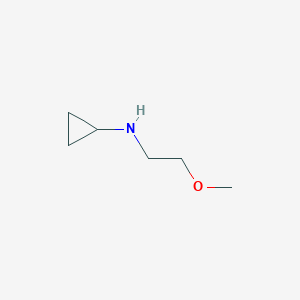
N-(2-methoxyethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)cyclopropanamine is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to compounds that serve as key intermediates in the synthesis of pharmacologically active molecules, although our focus will exclude any direct drug use or dosage information.
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxyethyl)cyclopropanamine often involves chemoenzymatic routes or catalytic reactions. For example, a key chiral intermediate for the synthesis of certain receptor antagonists can be prepared via a chemoenzymatic route using leucine dehydrogenase, starting from methylcyclopropyl ketone (Parker et al., 2012). Moreover, methods such as rhodium-catalyzed cyclopropanation have been employed for the synthesis of cyclopropylmethanamines in a highly diastereo- and enantioselective manner (Miura et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-methoxyethyl)cyclopropanamine, such as cyclohexanaminium derivatives, has been characterized through techniques like single-crystal X-ray diffraction, revealing detailed geometric parameters and hydrogen bonding interactions (Li et al., 2017).
Chemical Reactions and Properties
Cyclopropylamines, including structures similar to N-(2-methoxyethyl)cyclopropanamine, participate in a variety of chemical reactions. Cyclopropanation reactions, in particular, have been extensively studied for their application in organic synthesis, showing the versatility and reactivity of the cyclopropane moiety (Bartoli et al., 2014). The cyclopropane ring is of interest both for its strain and for its importance in naturally occurring compounds.
Physical Properties Analysis
The physical properties of compounds like N-(2-methoxyethyl)cyclopropanamine are influenced by their molecular structure. While specific studies focusing on the physical properties of N-(2-methoxyethyl)cyclopropanamine were not identified, research on similar compounds suggests that factors such as molecular weight, crystalline structure, and solvate formation significantly affect their physical characteristics.
Chemical Properties Analysis
The chemical properties of cyclopropanamines and related compounds include reactivity towards various organic transformations, such as cyclopropanation and aminoboration reactions. These reactions are often highly regio- and diastereoselective, enabling the synthesis of structurally complex and biologically interesting molecules (Sakae et al., 2014).
Wissenschaftliche Forschungsanwendungen
Melatonin in Plant Science
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, exhibits a wide range of pleiotropic actions across different organisms, including humans, animals, and plants. Research has elucidated melatonin's significant roles in regulating circadian rhythms in animals and controlling senescence in plants. Its application in agriculture has shown promising results in improving the growth, development, and stress resistance of commercially important crops. This underscores the potential of methoxy group-containing compounds in enhancing plant physiology and agricultural productivity (Nawaz et al., 2016).
Antioxidant Properties of Melatonin
Melatonin's role as a direct free radical scavenger broadens our understanding of its mechanisms that benefit reproductive physiology. It has shown beneficial effects on oocyte maturation and embryo development, highlighting its antioxidant capacity to reduce oxidative stress. This property is particularly relevant in the context of scientific research aimed at mitigating the damaging effects of reactive oxygen species in various biological processes (Tamura et al., 2012).
Melatonin's Anti-inflammatory Activity
Melatonin's anti-inflammatory activity can yield beneficial effects against chronic inflammation underlying many diseases. This aspect of melatonin research underscores the importance of methoxy group derivatives in developing interventions for chronic inflammatory conditions. The anti-inflammatory activity of melatonin, supported by both in vitro and in vivo studies, opens new avenues for utilizing methoxy group-containing compounds in clinical settings to combat inflammation-related disorders (Nabavi et al., 2019).
Phytomelatonin: Role in Plants
The discovery of melatonin in plants has led to a novel research area investigating its functions within plant tissues. Melatonin in plants, or phytomelatonin, has been associated with antioxidant activities, growth promotion, and a role in the coordination of photoperiodic responses. This highlights the versatile applications of methoxy group-containing compounds in enhancing plant resilience to environmental stressors and improving agricultural outcomes (Paredes et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGBPLJSLMGJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)cyclopropanamine | |
CAS RN |
178366-15-9 |
Source


|
| Record name | N-(2-methoxyethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)

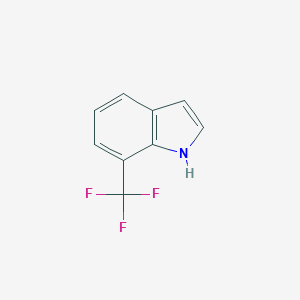
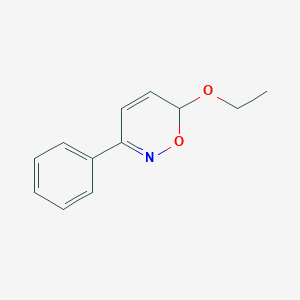

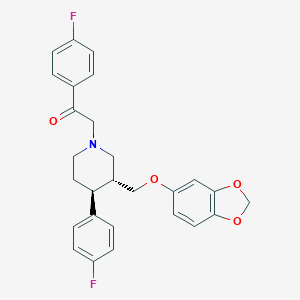

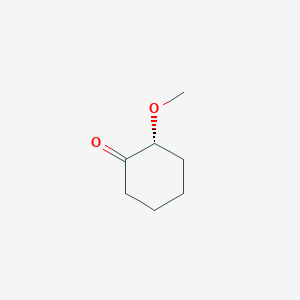
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
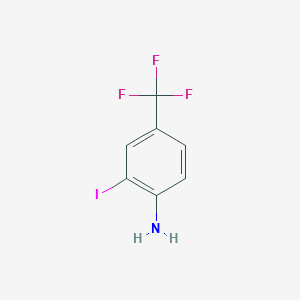
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)